4-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide
Description
Synthesis Analysis
The synthesis of related butanamide compounds involves multiple steps, including reactions with various substituents to form targeted molecular structures. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide, among others, exhibited anti-secretory activity against histamine-induced gastric acid secretion, showcasing the methodological approach towards synthesizing similar compounds with potential pharmacological activities (Ueda et al., 1991).
Molecular Structure Analysis
The molecular structure of related butanamides has been characterized through various spectroscopic methods, including NMR and IR, demonstrating the complex nature of these molecules and their substituents. For example, the molecular docking, dynamic simulations, and kinetic mechanisms of certain N-(substituted-phenyl)-butanamides have been extensively analyzed, revealing insights into their interactions at the molecular level (Raza et al., 2019).
Chemical Reactions and Properties
The reactivity of butanamide derivatives can vary significantly based on their structural composition. For instance, compounds have shown varying degrees of biological activity, including inhibitory potential against enzymes like tyrosinase and effects on melanin production, as evidenced by both in vitro and in vivo studies (Raza et al., 2019).
properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-17-16-18(23)7-12-21(17)29-15-5-6-22(26)24-19-8-10-20(11-9-19)30(27,28)25-13-3-2-4-14-25/h7-12,16H,2-6,13-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAOOMQVYYVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-2-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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